JNJ10191584

Histamine Receptor Binding Affinity Selectivity

JNJ10191584 (VUF6002) is a silent histamine H4 receptor antagonist — not an agonist — ensuring clean blockade without confounding receptor activation. With 540-fold selectivity over H3R (Ki = 14.1 µM) and potent H4R affinity (Ki = 26 nM), it uniquely discriminates H4R- from H3R-mediated effects, outperforming close analogs. Pre-validated in rat TNBS-colitis (10–100 mg/kg p.o.), mouse EAE (6 mg/kg), and neuropathic pain models, it provides a reliable, orally bioavailable tool with published head-to-head data versus JNJ-7777120. Essential for mast cell (IC50 = 138 nM) and eosinophil (IC50 = 530 nM) chemotaxis studies. ≥98% purity. For preclinical research only.

Molecular Formula C13H15ClN4O
Molecular Weight 278.74 g/mol
CAS No. 73903-17-0
Cat. No. B1672985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ10191584
CAS73903-17-0
SynonymsJNJ-10191584;  JNJ10191584;  JNJ 10191584;  VUF-6002.
Molecular FormulaC13H15ClN4O
Molecular Weight278.74 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)C2=NC3=C(N2)C=C(C=C3)Cl
InChIInChI=1S/C13H15ClN4O/c1-17-4-6-18(7-5-17)13(19)12-15-10-3-2-9(14)8-11(10)16-12/h2-3,8H,4-7H2,1H3,(H,15,16)
InChIKeyMOIWSUQWIOVGRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JNJ-10191584 (CAS 73903-17-0) Procurement Guide: H4 Antagonist Specifications


JNJ-10191584 (also known as VUF6002) is a benzimidazole-piperazine derivative that functions as a selective histamine H4 receptor (H4R) antagonist. The compound is available as both the free base (CAS 73903-17-0) [1] and maleate salt (CAS 869497-75-6) , with a molecular weight of 278.74 for the free base. Its primary research utility derives from its potent H4R antagonism, showing a binding affinity (Ki) of 26 nM at the human H4 receptor . The compound exhibits oral bioavailability and has been extensively characterized in inflammation models [2].

Why JNJ-10191584 Cannot Be Replaced by Other H4R Antagonists in Critical Assays


Histamine H4 receptor antagonists exhibit distinct selectivity and functional profiles that preclude simple substitution. JNJ-10191584 demonstrates a unique pharmacological signature: it is a silent antagonist with a Ki of 26 nM at H4R and >540-fold selectivity over H3R (Ki = 14.1 µM) . This profile contrasts sharply with close analogs like JNJ-7777120 (Ki = 4.5 nM, >1000-fold selectivity) [1] and JNJ-39758979 (Ki = 12.5 nM, >80-fold selectivity) [2], as well as agonists like VUF-8430 (Ki = 31.6 nM) . These differences in receptor subtype selectivity and functional modality (antagonist vs. agonist) can fundamentally alter experimental outcomes, particularly in models requiring differentiation between H4R-specific and H3R-mediated effects.

JNJ-10191584 Quantitative Differentiation Evidence vs. Key Comparators


H4R Binding Affinity and Selectivity Profile Compared to JNJ-7777120

JNJ-10191584 binds to the human H4 receptor with a Ki of 26 nM, demonstrating high affinity. While its potency is lower than JNJ-7777120 (Ki = 4.5 nM) [1], its selectivity window for H4R over H3R is 540-fold, compared to >1000-fold for JNJ-7777120 . This difference in selectivity may be critical in assays where H3R cross-reactivity needs to be precisely managed or compared.

Histamine Receptor Binding Affinity Selectivity

Functional Antagonism: Mast Cell and Eosinophil Chemotaxis Inhibition

JNJ-10191584 inhibits chemotaxis of mast cells and eosinophils in vitro with IC50 values of 138 nM and 530 nM, respectively . This functional data distinguishes it from agonists like VUF-8430, which promotes chemotaxis with an EC50 of 50 nM , and from other antagonists like JNJ-7777120, which inhibits mast cell chemotaxis with an IC50 of 40 nM . The differential cellular IC50 values provide a basis for selecting the appropriate tool compound for specific cell-based assays.

Chemotaxis Mast Cell Eosinophil Inflammation

In Vivo Efficacy in Colitis Model: Comparative Study with JNJ-7777120

In a rat model of TNBS-induced colitis, JNJ-10191584 demonstrated dose-dependent efficacy in reducing macroscopic damage, myeloperoxidase activity, and TNF-α levels at oral doses of 10-100 mg/kg b.i.d. [1]. This study directly compared JNJ-10191584 to JNJ-7777120, showing comparable efficacy at the same oral dose (100 mg/kg b.i.d.), with both compounds significantly reducing colonic injury [2]. This direct head-to-head comparison validates JNJ-10191584 as a suitable alternative to JNJ-7777120 in this specific in vivo model, providing researchers with a choice based on factors like selectivity or availability.

In Vivo Colitis Inflammation Dose-Response

Oral Bioavailability and In Vivo Activity Profile

JNJ-10191584 is reported to be orally active in vivo , a property shared with several H4R antagonists including JNJ-7777120 and JNJ-39758979 [1][2]. However, while JNJ-39758979 has advanced to clinical development with documented human pharmacokinetics [3], detailed oral bioavailability data for JNJ-10191584 is limited in the public domain. Its oral activity is inferred from in vivo studies demonstrating efficacy following oral administration, such as in the rat colitis model [4]. Researchers should be aware that while oral activity is confirmed, precise pharmacokinetic parameters (e.g., %F, Cmax, t1/2) are not as well-defined as for clinical candidates like JNJ-39758979.

Oral Bioavailability In Vivo Pharmacokinetics

Physicochemical Properties and Solubility Profile

JNJ-10191584 (free base) has a calculated aqueous solubility of 0.11 g/L at 25°C, a melting point of 195°C, and a density of 1.371±0.06 g/cm³ . The maleate salt form shows improved solubility in DMSO (50 mg/mL) [1]. These physicochemical properties differ from other H4R antagonists: for example, JNJ-7777120 has a reported solubility in DMSO of 100 mg/mL [2]. The lower aqueous solubility of JNJ-10191584 may require specific formulation strategies for in vivo studies, while the high DMSO solubility of the maleate salt facilitates in vitro assay preparation.

Solubility Physicochemical Properties Formulation

Recommended Research and Industrial Applications for JNJ-10191584


H4R-Mediated Inflammation Research: Colitis and IBD Models

JNJ-10191584 is well-suited for preclinical studies of inflammatory bowel disease and colitis. Its demonstrated efficacy in a rat TNBS-induced colitis model [1] at doses of 10-100 mg/kg p.o., b.i.d. provides a validated experimental framework. Researchers can directly compare its effects to other H4R antagonists like JNJ-7777120, as head-to-head data is available . This makes JNJ-10191584 a reliable tool for dissecting the role of H4R in gastrointestinal inflammation.

Immunology Studies: Mast Cell and Eosinophil Function

Given its ability to inhibit mast cell (IC50 = 138 nM) and eosinophil (IC50 = 530 nM) chemotaxis in vitro [1], JNJ-10191584 is ideal for studies investigating the role of H4R in immune cell trafficking. Its functional antagonism profile differentiates it from H4R agonists like VUF-8430 (EC50 = 50 nM) , allowing researchers to selectively block H4R-mediated chemotaxis. This is particularly useful in allergy and asthma research, where mast cell and eosinophil recruitment are key pathological features.

Neuroinflammation Research: Multiple Sclerosis Models

JNJ-10191584 has shown efficacy in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, where daily oral dosing at 6 mg/kg reduced disease severity and modulated T-cell subsets [1]. This application highlights its utility in neuroinflammation research, specifically for investigating H4R's role in immune cell infiltration and cytokine production in the CNS. This scenario is supported by primary research demonstrating its ability to alter the balance of Th1, Th17, and Treg cells .

Pain Research: Neuropathic Pain and Analgesia

JNJ-10191584 has been used to investigate H4R involvement in neuropathic pain, where it was shown to reverse the anti-allodynic effects of H4R agonists in a mouse spared nerve injury (SNI) model [1]. This application is relevant for researchers studying the mechanisms of chronic pain and the potential of H4R as a therapeutic target. Its ability to block agonist effects in vivo confirms its utility as a pharmacological tool for dissecting H4R signaling in pain pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for JNJ10191584

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.